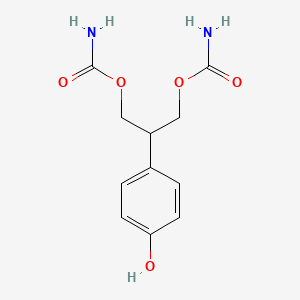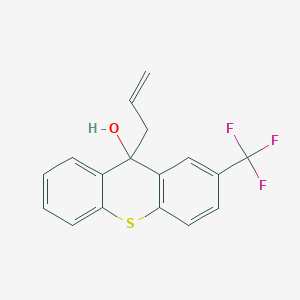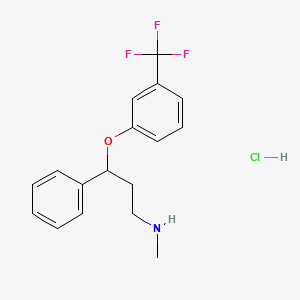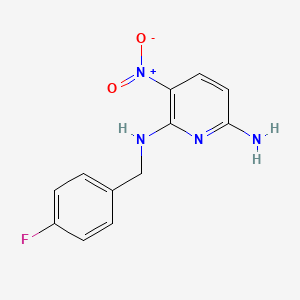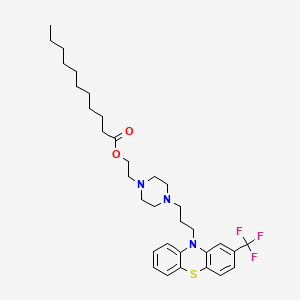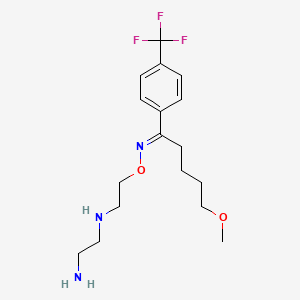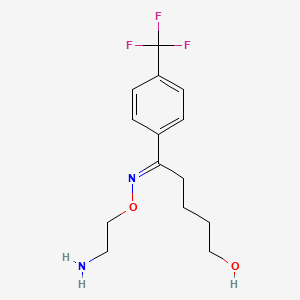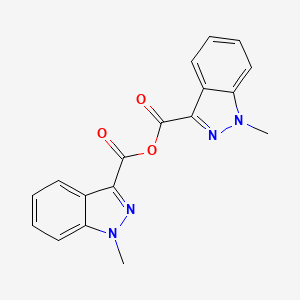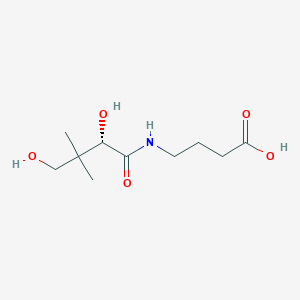
Dexpanthenol impurity J
Übersicht
Beschreibung
Dexpanthenol is an alcoholic analogue of D-pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium . It is used as a moisturizing agent for dry, itchy skin and rashes . Impurities in Dexpanthenol can arise from the synthesis process or degradation over time .
Synthesis Analysis
A stability-indicating RP-HPLC method was developed and validated for analysis of Dexpanthenol in an artificial tear formulation . The chromatographic separation was performed on a HPLC C 18 column using a mixture of 0.037 M monobasic potassium phosphate in water and methanol .
Molecular Structure Analysis
Dexpanthenol is an alcohol derivative of pantothenic acid, a component of the B complex vitamins . Its molecular formula is C9H19NO4 .
Chemical Reactions Analysis
Impurity profiling aims at identification and subsequent quantification of specific components present at low levels, usually less than 1% and ideally lower than 0.1%. Impurities are unwanted residuals that form during or after the course of the reaction .
Physical And Chemical Properties Analysis
Dexpanthenol has a molecular weight of 205.25, a density of 1.20 g/mL at 20 °C, a melting point of 64-69°C, and a boiling point of 118-120 °C (2.7 mmHg) .
Wissenschaftliche Forschungsanwendungen
Dexpanthenol in Skin and Wound Healing
- Gene Expression Modulation : Dexpanthenol has been shown to modulate gene expression in skin wound healing, with an in vivo study revealing upregulation of genes like IL-6, IL-1β, and downregulation of psorasin mRNA and protein expression (Heise et al., 2012).
- Topical Formulations : Investigation of topical formulations containing dexpanthenol revealed its ability to regenerate epidermal cells, demonstrating anti-inflammatory activity and good tolerance after topical application (Stozkowska & Piekos̀, 2004).
Dexpanthenol for Skin Protection and Therapeutic Uses
- Skin Protection Against Irritation : A double-blind, placebo-controlled study highlighted dexpanthenol's efficacy in protecting skin against irritation, with corneometry showing statistically significant differences in skin hydration and barrier function (Biro et al., 2003).
- Application in Hair Care Products : An innovative method for analyzing dexpanthenol in hair care products was developed, underlining its widespread use as a humectant in such products, especially for anti-hairfall purposes (Weiss et al., 2019).
Dexpanthenol in Medical and Cosmetic Interventions
- Postprocedure Wound Healing : Recent studies confirmed the usefulness of topical dexpanthenol in accelerating wound healing and restoring skin barrier function following medical and cosmetic interventions (Gorski et al., 2020).
- Protective and Therapeutic Effects : Research has also explored dexpanthenol's protective and therapeutic effects in various models, including its impact on cardiac damage and diabetic cardiovascular function (Kalkan et al., 2018).
Zukünftige Richtungen
Dexpanthenol has multiple pharmacological effects and has been employed to treat various skin disorders such as Atopic Dermatitis . It improves skin barrier function, reduces acute and frequent flares, has a significant topical corticosteroid sparing effect, and enhances wound healing for skin lesions . This suggests that Dexpanthenol could be further explored for its potential in treating other skin conditions.
Eigenschaften
IUPAC Name |
4-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBDHANTMHIRGW-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@@H](C(=O)NCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dexpanthenol impurity J | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



